molecular formula C8H5F2NOS B12974852 2-(Difluoromethyl)benzo[d]thiazol-7-ol

2-(Difluoromethyl)benzo[d]thiazol-7-ol

Katalognummer: B12974852
Molekulargewicht: 201.20 g/mol
InChI-Schlüssel: UCLGVRFUCILALK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)benzo[d]thiazol-7-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-ol typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-7-hydroxybenzothiazole, is reacted with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)benzo[d]thiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)benzo[d]thiazol-7-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)benzo[d]thiazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its bioactivity and make it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H5F2NOS

Molekulargewicht

201.20 g/mol

IUPAC-Name

2-(difluoromethyl)-1,3-benzothiazol-7-ol

InChI

InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H

InChI-Schlüssel

UCLGVRFUCILALK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.